3-(Azetidin-1-yl)-2,2-difluoropropanoic acid
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Overview
Description
3-(Azetidin-1-yl)-2,2-difluoropropanoic acid is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, and a difluoropropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen or the difluoropropanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can yield azetidine oxides, while nucleophilic substitution can introduce various functional groups to the nitrogen atom.
Scientific Research Applications
3-(Azetidin-1-yl)-2,2-difluoropropanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)-2,2-difluoropropanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to specific sites on proteins and modulating their activity. The difluoropropanoic acid moiety can enhance the compound’s stability and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Difluoropropanoic acid: A compound with two fluorine atoms attached to a propanoic acid moiety.
Azetidinone: A β-lactam ring structure commonly found in antibiotics.
Uniqueness
3-(Azetidin-1-yl)-2,2-difluoropropanoic acid is unique due to the combination of the azetidine ring and the difluoropropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H9F2NO2 |
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Molecular Weight |
165.14 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8,5(10)11)4-9-2-1-3-9/h1-4H2,(H,10,11) |
InChI Key |
YMOVWEJKTRDZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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